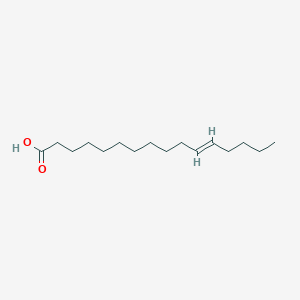

hexadec-11-enoic acid

Description

Classification within Fatty Acid Biochemistry

From a biochemical standpoint, 11-hexadecenoic acid is categorized as a long-chain fatty acid, which is defined by an aliphatic tail containing between 13 and 21 carbon atoms. hmdb.cafoodb.ca As a monounsaturated fatty acid, it possesses one double bond in its hydrocarbon chain. ontosight.aibertin-bioreagent.com The biosynthesis of its most common isomer, (Z)-11-hexadecenoic acid, typically involves the action of Δ11-desaturase enzymes on the saturated fatty acid, palmitic acid. pnas.org

Table 1: Classification of 11-Hexadecenoic Acid

| Category | Classification |

| Chain Length | Long-Chain Fatty Acid |

| Saturation | Monounsaturated Fatty Acid |

| Carbon Atoms | 16 |

| Double Bond Position | 11 |

Isomeric Forms and Stereochemistry (e.g., cis- vs. trans-, Z- vs. E-)

11-Hexadecenoic acid exists in two primary geometric isomers: cis and trans. These isomers are also referred to using the (Z) and (E) notation, respectively.

(Z)-11-Hexadecenoic acid (cis-11-Hexadecenoic acid): In this configuration, the hydrogen atoms attached to the carbon atoms of the double bond are on the same side. This isomer is a key intermediate in the biosynthesis of sex pheromones in various moth and butterfly species. ebi.ac.uk

(E)-11-Hexadecenoic acid (trans-11-Hexadecenoic acid): In the trans form, the hydrogen atoms are on opposite sides of the double bond. This isomer has also been identified in natural sources, such as in the intramuscular fat of foals and in the milk fat of ewes that have received dietary lipid supplements. bertin-bioreagent.comcaymanchem.comcaymanchem.com

The stereochemistry of the double bond has a profound impact on the biological activity of the molecule. For instance, in the context of insect pheromones, the specific geometric isomer is often crucial for eliciting a behavioral response.

Table 2: Isomers of 11-Hexadecenoic Acid

| Isomer Name | Common Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| (Z)-11-Hexadecenoic acid | cis-11-Hexadecenoic acid | (11Z)-hexadec-11-enoic acid | C₁₆H₃₀O₂ | 254.41 |

| (E)-11-Hexadecenoic acid | trans-11-Hexadecenoic acid | (11E)-hexadec-11-enoic acid | C₁₆H₃₀O₂ | 254.41 |

Historical Context of Research on 11-Hexadecenoic Acid

The scientific investigation of 11-hexadecenoic acid has a rich history, predominantly linked to the study of insect chemical communication. Early research focused on identifying the components of insect sex pheromones, which led to the discovery of (Z)-11-hexadecenoic acid as a common precursor. pnas.orgsakura.ne.jp For example, it was identified as an intermediate in the biosynthetic pathway of the sex pheromone of the processionary moth, Thaumetopoea pityocampa. pnas.orgmedchemexpress.com

Subsequent research has delved into the enzymatic processes involved in its formation, highlighting the role of specific desaturase enzymes. pnas.orgebi.ac.uk Studies have also explored its metabolic fate, tracing its conversion into active pheromone components like aldehydes and acetates. sakura.ne.jp More recently, genetic engineering has been employed to produce (Z)-11-hexadecenoic acid in plants and yeast, with the aim of developing sustainable methods for pest control. researchgate.net Beyond its role in insects, research has also documented the presence of 11-hexadecenoic acid isomers in various other natural sources, including marine algae and the milk fat of ruminants, expanding the scope of its scientific importance. bertin-bioreagent.commedchemexpress.comresearchgate.netnih.gov

Properties

CAS No. |

2271-34-3 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-11-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18) |

InChI Key |

JGMYDQCXGIMHLL-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)O |

Appearance |

Unit:50 mgSolvent:nonePurity:>98%Physical liquid |

Other CAS No. |

73292-39-4 |

Synonyms |

C16:1 (cis-11/trans-11) Fatty acid |

Origin of Product |

United States |

Biological Occurrence and Distribution of 11 Hexadecenoic Acid

Presence in Eukaryotic Systems

The distribution of 11-hexadecenoic acid in eukaryotes is widespread, appearing in animals, plants, fungi, and algae.

11-Hexadecenoic acid has been identified in several animal tissues and their byproducts. Both cis and trans isomers of this fatty acid are found in nature. For instance, cis-11-hexadecenoic acid and trans-11-hexadecenoic acid have been detected in the milk fat of ewes. bertin-bioreagent.comcaymanchem.com Furthermore, the trans isomer, trans-11-hexadecenoic acid, has been found in intramuscular fat samples from both male and female foals. bertin-bioreagent.comcaymanchem.commedchemexpress.eu The compound is also noted to be present in the lipids of some fish. ontosight.ai

Table 1: Presence of 11-Hexadecenoic Acid in Animal Tissues

| Animal Source | Tissue/Product | Isomer(s) Detected |

|---|---|---|

| Ewe | Milk Fat | cis-11-Hexadecenoic acid, trans-11-Hexadecenoic acid bertin-bioreagent.comcaymanchem.com |

| Foal | Intramuscular Fat | trans-11-Hexadecenoic acid bertin-bioreagent.comcaymanchem.commedchemexpress.eu |

| Fish | Lipids | 11-Hexadecenoic acid ontosight.ai |

This fatty acid is also present in various plant tissues, particularly in their seeds. ontosight.ai Research has identified cis-11-hexadecenoic acid in the seed oil of Androsace septentrionalis. nih.gov In the seeds of Gossypium (cotton), E-11-Hexadecenoic acid, ethyl ester has been found, although in very small quantities, accounting for approximately 0.02% of the phytochemical components identified in one study. globalresearchonline.netresearchgate.net The compound has also been identified in Lonicera japonica (Japanese honeysuckle). np-mrd.orgnaturalproducts.netpreprints.org Furthermore, (Z)-11-hexadecenoic acid has been produced in genetically modified Nicotiana species and Camelina sativa seeds, where it serves as a precursor for insect sex pheromones. slu.seresearchgate.netresearchgate.net

Table 2: Examples of 11-Hexadecenoic Acid in Plant Tissues

| Plant Species | Tissue | Specific Form/Note |

|---|---|---|

| Androsace septentrionalis | Seed Oil | cis-11-hexadecenoic acid nih.gov |

| Gossypium spp. | Seeds | E-11-Hexadecenoic acid, ethyl ester (0.02%) globalresearchonline.netresearchgate.net |

| Lonicera japonica | General | 11-Hexadecenoic acid np-mrd.orgnaturalproducts.netpreprints.org |

| Nicotiana spp. | Leaves | (Z)-11-hexadecenoic acid (produced via stable transformation) researchgate.net |

| Camelina sativa | Seeds | (Z)-11-hexadecenoic acid (produced via genetic modification) slu.seresearchgate.netresearchgate.net |

Certain types of fungi, particularly arbuscular mycorrhizal (AM) fungi, are known to contain 11-hexadecenoic acid. Palmitvaccenic acid, or cis-11-hexadecenoic acid, is a major fatty acid in the AM fungus Rhizophagus irregularis. biorxiv.orgoup.com In AM fungi, this fatty acid is a key component of storage lipids, primarily triacylglycerols. biorxiv.orgnih.gov Its presence is considered a specific biochemical marker for estimating the biomass of AM mycelia in soil. nih.gov While it is a predominant fatty acid in many AM fungi, it is absent from most other fungi, with the exception of small amounts found in ectomycorrhizal fungi like Pisolithus tinctorius and Laccaria bicolor. biorxiv.orgacs.org

The red alga Solieria pacifica is a notable marine source of this compound. Studies have shown that it contains a significant amount of cis-11-hexadecenoic acid, making up 9.0% of its total fatty acids. dntb.gov.uanih.govresearchgate.netmdpi.com It is suggested that in this alga, cis-11-hexadecenoic acid serves as a precursor to another unusual fatty acid, cis-11,12-methylene-hexadecanoic acid. dntb.gov.uanih.govresearchgate.net

Fungi (e.g., Arbuscular Mycorrhizal Fungi like Rhizophagus irregularis)

Presence in Prokaryotic Systems

11-Hexadecenoic acid is not limited to eukaryotes; it is also synthesized by certain prokaryotes. The bacterium Cytophaga hutchinsonii is known to produce cis-11-hexadecenoic acid, where it is primarily found acylated to phosphatidylethanolamine. researchgate.netbioscience.co.ukasm.org The compound has also been identified in some species of Lactobacillus. biorxiv.org Additionally, the thermophilic archaeon Pyrococcus furiosus has been reported to contain (Z)-hexadec-11-enoic acid. naturalproducts.netnih.gov

Table 3: Occurrence of 11-Hexadecenoic Acid in Prokaryotes

| Prokaryotic Species | Isomer/Note |

|---|---|

| Pyrococcus furiosus | (Z)-hexadec-11-enoic acid naturalproducts.netnih.gov |

| Cytophaga hutchinsonii | cis-11-hexadecenoic acid researchgate.netbioscience.co.ukasm.org |

| Lactobacillus spp. | cis-11-hexadecenoic acid biorxiv.org |

Influence of Environmental and Dietary Factors on Biological Accumulation

The concentration of 11-hexadecenoic acid in organisms can be affected by external factors, particularly diet. In ewes, dietary lipid supplementation has been shown to increase the levels of both cis-11-hexadecenoic acid and trans-11-hexadecenoic acid in their milk fat. bertin-bioreagent.comcaymanchem.comcaymanchem.com Diets supplemented with linseed, sunflower, olive, or fish oils all led to a rise in the concentration of these fatty acids. bertin-bioreagent.comcaymanchem.comcaymanchem.com This indicates a direct link between dietary intake and the accumulation of this specific fatty acid in animal products.

Biosynthetic Pathways and Enzymology of 11 Hexadecenoic Acid

De Novo Synthesis from Saturated Fatty Acid Precursors (e.g., Palmitic Acid)

The journey to 11-hexadecenoic acid begins with the de novo synthesis of saturated fatty acids. wikipedia.org The fundamental building block is acetyl-CoA, which is converted via the fatty acid synthase (FAS) complex into the 16-carbon saturated fatty acid, palmitic acid (16:0). mdpi.comnih.gov This process is a foundational aspect of lipid metabolism in virtually all organisms. wikipedia.orgmdpi.com

Once synthesized, palmitic acid serves as the direct precursor for 11-hexadecenoic acid. The key transformation is the introduction of a single double bond into the saturated fatty acid chain. google.com This desaturation event is the defining step in the biosynthesis of 11-hexadecenoic acid and is catalyzed by a specific class of enzymes. pnas.orgepa.gov In many moth species, this pathway is a critical part of producing sex pheromones, with (Z)-11-hexadecenoic acid being a key intermediate. ebi.ac.uk

Role of Fatty Acid Desaturases

Fatty acid desaturases are enzymes that catalyze the removal of two hydrogen atoms from a fatty acid chain, creating a carbon-carbon double bond. wikipedia.orgebi.ac.uk These enzymes are central to modulating the physical properties of cell membranes and are responsible for producing a vast array of unsaturated and polyunsaturated fatty acids. wikipedia.orgfrontiersin.org They are typically membrane-bound proteins and exhibit remarkable specificity regarding the position and geometry of the double bond they introduce. pnas.orgaocs.org

The formation of 11-hexadecenoic acid is specifically accomplished by a Δ11-desaturase. This enzyme introduces a double bond between the 11th and 12th carbon atoms of the fatty acid chain, counting from the carboxyl end. pnas.orgwikipedia.org The enzyme acts on palmitic acid (or its activated form, palmitoyl-CoA) to produce (Z)-11-hexadecenoic acid. rothamsted.ac.uknih.gov

This specific desaturase activity has been identified and characterized in numerous insect species, particularly moths, where the resulting product is a precursor to essential pheromone components. researchgate.netmdpi.com For instance, in the Egyptian cotton leafworm, Spodoptera littoralis, a palmitoyl-CoA Δ11-desaturase is a key enzyme in its pheromone biosynthesis. rothamsted.ac.uk Similarly, engineered yeast and plants have been used to express insect-derived Δ11 desaturases to produce (Z)-11-hexadecenoic acid for applications in sustainable pest control. researchgate.net

Research has revealed that some desaturases are not limited to a single function. These multifunctional enzymes can catalyze several distinct reactions. A remarkable example is found in the processionary moth, Thaumetopoea pityocampa. pnas.orgepa.gov The biosynthesis of its unique sex pheromone requires three consecutive desaturation steps starting from palmitic acid: an initial Δ11 desaturation to form (Z)-11-hexadecenoic acid, a subsequent acetylenation at the same position to create a triple bond (11-hexadecynoic acid), and a final Δ13 desaturation. pnas.orgepa.gov Astonishingly, a single enzyme was discovered to perform all three of these sequential reactions. pnas.orgepa.gov

Another instance of multifunctionality is seen in Spodoptera littoralis, where the Δ11 desaturase also exhibits Δ10,12 desaturase activity, enabling it to produce conjugated dienoic fatty acids from monounsaturated precursors. nih.gov Fungi also possess multifunctional desaturases; an enzyme from Candida parapsilosis shows both Δ12- and Δ15-desaturase activities and can even produce hydroxylated fatty acids. plos.org

Table 1: Examples of Multifunctional Fatty Acid Desaturases

| Organism | Enzyme | Catalyzed Activities | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Thaumetopoea pityocampa (Processionary Moth) | Tpi-PGFAD | Δ11 desaturation, Δ11 acetylenation, Δ13 desaturation | Palmitic acid | (Z)-11-hexadecenoic acid, 11-hexadecynoic acid, (Z)-13-hexadecen-11-ynoic acid |

| Spodoptera littoralis (Egyptian Cotton Leafworm) | Slit-Δ11 desaturase | Δ11 desaturation, Δ10,12 desaturation | Palmitic acid, (Z)-11-tetradecenoic acid | (Z)-11-hexadecenoic acid, (E,E)-10,12-tetradecadienoic acid |

While Δ11-desaturases are defined by the position where they create a double bond, they also exhibit preferences for substrates of specific chain lengths. The Δ11-desaturase from the arbuscular mycorrhiza fungus Rhizophagus irregularis demonstrates activity on C15-C18 acyl groups but has a clear preference for C16 substrates (palmitic acid). biorxiv.org

Studies on insect desaturases confirm this trend. The Δ11-desaturase from Spodoptera littoralis shows the highest activity with palmitic acid (C16), followed by myristic acid (C14) and stearic acid (C18). rothamsted.ac.ukuniprot.org Similarly, when the multifunctional desaturase from Thaumetopoea pityocampa was expressed in yeast, it primarily produced (Z)-11-hexadecenoic acid (from C16) and (Z)- and (E)-11-tetradecenoic acids (from C14), with very little activity on C18 substrates. pnas.org This specificity is crucial for ensuring the production of the correct pheromone precursors.

Table 2: Substrate Specificity of Selected Δ11-Desaturases

| Enzyme Source | Substrate (Saturated Fatty Acid) | Primary Product | Relative Activity/Note |

|---|---|---|---|

| Spodoptera littoralis | Palmitic acid (C16:0) | (Z)-11-Hexadecenoic acid | Highest activity rothamsted.ac.uk |

| Spodoptera littoralis | Myristic acid (C14:0) | (Z)-11-Tetradecenoic acid | Lower activity than C16:0 rothamsted.ac.uk |

| Spodoptera littoralis | Stearic acid (C18:0) | (Z)-11-Octadecenoic acid | Lower activity than C16:0 rothamsted.ac.ukuniprot.org |

| Thaumetopoea pityocampa | Palmitic acid (C16:0) | (Z)-11-Hexadecenoic acid | Major product pnas.org |

| Thaumetopoea pityocampa | Stearic acid (C18:0) | (Z)-11-Octadecenoic acid | Very low amounts produced pnas.org |

The diversity of fatty acid desaturases seen in nature is a product of gene evolution. It is believed that many specialized desaturases, such as the Δ11 desaturases involved in pheromone synthesis, arose from ancestral genes with more common functions, like Δ9 desaturation. ual.es This process, known as neo-functionalization, occurs after a gene duplication event, where one copy of the gene is free to accumulate mutations and evolve a new function while the original copy retains its initial role.

An excellent example of this evolutionary pathway is the Δ6 desaturase found in the Chinese tussah silkworm, Antheraea pernyi. ebi.ac.uk This enzyme, involved in producing a rare dienoic pheromone, belongs to a different gene lineage than the common Δ11 desaturases. Its emergence highlights how novel desaturase functions can evolve to create unique chemical signals for mate communication, providing a model for how the specialized Δ11 desaturases likely evolved from a more common ancestral desaturase. ebi.ac.uk The functional divergence of desaturases within a single species, such as the honeybee, further supports the concept of evolution driving the emergence of new catalytic specificities from a conserved enzyme family. mdpi.com

Substrate Specificity of Desaturases (e.g., C15-C18 acyl groups, C16 preference)

Formation of Acyl-CoA Intermediates

For fatty acids to be metabolized by most enzymes, including desaturases, they must first be "activated." This activation step involves the attachment of the fatty acid to Coenzyme A (CoA), forming a thioester bond. nih.govfrontiersin.org The resulting molecule is known as a fatty acyl-CoA. In the context of 11-hexadecenoic acid synthesis, the precursor, palmitic acid, is converted to its activated form, palmitoyl-CoA. rothamsted.ac.uk

This palmitoyl-CoA is the actual substrate for the Δ11-desaturase enzyme in many systems. rothamsted.ac.uk The activation is crucial as it makes the fatty acid metabolically active and primed for the desaturation reaction. nih.gov The entire process of fatty acid synthesis, desaturation, and further modification relies on these acyl-CoA intermediates as central players in lipid metabolism. biorxiv.orgfrontiersin.orgbiorxiv.org

Metabolic Roles and Pathway Integration of 11 Hexadecenoic Acid

Integration into General Lipid Metabolic Networks (e.g., Lipid Transport, Fatty Acid Metabolism)

11-Hexadecenoic acid, as a long-chain fatty acid, is integrated into the core pathways of lipid metabolism. foodb.ca Following its absorption or endogenous synthesis, it must be activated to its coenzyme A (CoA) ester, 11-hexadecenoyl-CoA. This activation is a prerequisite for its participation in most metabolic processes. As a key metabolic intermediate, 11-hexadecenoyl-CoA can be channeled into several pathways. It can be esterified into triacylglycerols for energy storage or incorporated into phospholipids (B1166683), which are essential for membrane biogenesis. For circulation throughout the body, it is packaged into lipoproteins, which facilitate the transport of hydrophobic lipids through the aqueous environment of the bloodstream to various tissues. foodb.cahmdb.ca The metabolism of 11-hexadecenoic acid for energy production occurs through mitochondrial β-oxidation. nih.gov This process sequentially shortens the fatty acid chain, releasing acetyl-CoA molecules that subsequently enter the citric acid cycle to generate ATP.

Role as a Constituent of Biological Membranes

11-Hexadecenoic acid is an integral component of biological membranes, where it is primarily found esterified in phospholipids. smolecule.com The presence of a cis double bond in its acyl chain introduces a bend, which prevents tight packing of the phospholipid molecules. This physical characteristic is crucial for increasing the fluidity of the cell membrane. nih.gov Maintaining optimal membrane fluidity is essential for a variety of cellular functions, including the activity of membrane-bound enzymes and receptors, and processes like endocytosis and cell signaling. ontosight.ai In certain bacteria, cis-11-hexadecenoic acid is a significant monounsaturated fatty acid that plays a key role in adapting to environmental changes, such as temperature fluctuations, by modulating membrane fluidity. nih.gov

| Property | 11-Hexadecenoic Acid | Palmitoleic Acid | Oleic Acid |

| Chemical Formula | C16H30O2 | C16H30O2 | C18H34O2 |

| Double Bond Position | Δ11 | Δ9 | Δ9 |

| Common Sources | Bacteria, some plants, animal tissues nih.govontosight.ai | Animals, plants, bacteria | Animals, plants nih.gov |

| Primary Role in Membranes | Increases membrane fluidity nih.gov | Major component, increases membrane fluidity | Major component, maintains fluidity nih.gov |

| A data table comparing 11-Hexadecenoic Acid with other common monounsaturated fatty acids in membranes. |

Contribution to Energy Storage and as an Energy Source

As with other fatty acids, 11-hexadecenoic acid serves as a vital molecule for energy storage and as a direct energy source. foodb.cahmdb.caontosight.ai When cellular energy levels are high, it can be converted into triacylglycerols and stored within lipid droplets in adipose tissue and other cells. During times of energy demand, these stored triacylglycerols are hydrolyzed by lipases, releasing free 11-hexadecenoic acid into the circulation. This fatty acid is then taken up by tissues like the heart and skeletal muscle and transported into the mitochondria for β-oxidation. The complete oxidation of 11-hexadecenoic acid yields a substantial amount of ATP, providing the necessary energy to fuel cellular activities. smolecule.com

Involvement in Broader Lipid Signaling Pathways

Beyond its structural and energetic functions, 11-hexadecenoic acid is also implicated in lipid signaling pathways. ontosight.ai Fatty acids and their derivatives can function as signaling molecules that modulate various cellular processes. While specific signaling roles of 11-hexadecenoic acid are still under investigation, it is known that monounsaturated fatty acids can influence inflammatory responses and metabolic regulation. nih.gov For instance, fatty acids can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose homeostasis. They can also be converted into other bioactive lipids that participate in complex signaling cascades.

Interconversion with Other Hexadecenoic Acid Isomers and Derivatives

11-Hexadecenoic acid can serve as a precursor for the biosynthesis of other modified fatty acids, including acetylenated and dienoic derivatives, particularly in insects where these compounds often function as pheromones.

Formation of Acetylenated Derivatives (e.g., 11-hexadecynoic acid)

In some insect species, such as the processionary moth (Thaumetopoea pityocampa), (Z)-11-hexadecenoic acid is a key intermediate in the biosynthesis of sex pheromones. pnas.orgnih.gov It can be converted into 11-hexadecynoic acid by an unusual enzyme known as a Δ11-acetylenase. pnas.orgacs.orgnih.gov This enzyme introduces a triple bond into the fatty acid chain, a critical step in producing the final bioactive pheromone component. nih.govnih.gov This transformation highlights a specialized metabolic pathway that generates functionally distinct molecules from a common fatty acid precursor. acs.org

Formation of Dienoic Acids (e.g., (E,Z)-6,11-hexadecadienoic acid, (E,E)-10,12-tetradecadienoic acid)

11-Hexadecenoic acid is also a substrate for desaturase enzymes that can introduce a second double bond, leading to the formation of dienoic acids. In the Chinese tussah silkworm (Antheraea pernyi), (Z)-11-hexadecenoic acid is one of the key mono-unsaturated intermediates in the biosynthesis of the dienoic pheromone precursor, (E,Z)-6,11-hexadecadienoic acid. nih.govharvard.edulu.se This pathway involves the action of both Δ6 and Δ11 desaturases. nih.govlu.se

Furthermore, in the moth Spodoptera littoralis, a bifunctional Δ11 desaturase has been identified that can convert (Z)-11-hexadecenoic acid into dienoic acids, including minor amounts of (E,Z)-10,12-hexadecadienoic acid. nih.gov The same species utilizes a related pathway to convert (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, demonstrating the capability of these enzymes to create conjugated diene systems. acs.orgnih.govacs.org

Biotransformation to Cyclic Fatty Acids (e.g., cis-11,12-methylene-hexadecanoic acid)

The metabolic pathway for the conversion of unsaturated fatty acids into cyclopropane (B1198618) fatty acids (CFAs) is a notable post-synthetic modification of membrane phospholipids observed in a variety of organisms, including bacteria and some algae. nih.gov This biotransformation involves the addition of a methylene (B1212753) bridge across the double bond of a pre-existing unsaturated fatty acid (UFA) that is already incorporated into a phospholipid molecule. nih.gov The direct precursor for the methylene group is S-adenosyl-L-methionine (SAM), which donates its methyl group in a reaction catalyzed by cyclopropane fatty acyl phospholipid synthase (CFA synthase). nih.govasm.org

The formation of cis-11,12-methylene-hexadecanoic acid specifically originates from its monoenoic precursor, cis-11-hexadecenoic acid. This conversion has been observed in various organisms. In bacteria like Escherichia coli, studies have shown that the CFA synthase enzyme can utilize various monounsaturated fatty acid isomers. acs.org While the conversion of cis-9-hexadecenoic acid is more substantial, the conversion of incorporated cis-11-hexadecenoic acid to its corresponding cyclopropane acid has also been documented, with an 11% conversion rate observed under specific laboratory conditions. acs.org

Notably, this biotransformation is not limited to bacteria. Research on the red alga Solieria pacifica revealed a significant presence of cis-11,12-methylene-hexadecanoic acid, accounting for 7.9% of its total fatty acids. mdpi.com The alga also contains a high concentration of cis-11-hexadecenoic acid (9.0%). mdpi.com This co-occurrence strongly suggests that the cyclopropane fatty acid is synthesized via methylene addition across the double bond of cis-11-hexadecenoic acid, a pathway analogous to that seen in bacteria. mdpi.com This finding was significant as it was the first identification of this specific cyclopropane fatty acid in an algal species. mdpi.com

Table 1: Summary of the Biotransformation of 11-Hexadecenoic Acid

| Attribute | Description |

| Precursor Fatty Acid | cis-11-Hexadecenoic acid (an unsaturated fatty acid) |

| Product Fatty Acid | cis-11,12-methylene-hexadecanoic acid (a cyclopropane fatty acid) |

| Key Enzyme | Cyclopropane Fatty Acyl Phospholipid Synthase (CFA Synthase) |

| Methylene Group Donor | S-adenosyl-L-methionine (SAM) asm.org |

| Reaction Type | Methylene group transfer across a C=C double bond |

| Substrate State | Occurs on fatty acids esterified within membrane phospholipids nih.gov |

| Observed In | Bacteria (E. coli), Red Algae (Solieria pacifica) acs.orgmdpi.com |

Ecological and Inter Species Significance of 11 Hexadecenoic Acid

Role as a Pheromone Precursor in Insect Chemical Ecology (e.g., Silkworm Pheromone Biosynthesis, Moth Sex Pheromones)

(Z)-11-Hexadecenoic acid is a pivotal monounsaturated fatty acid that serves as a critical precursor in the biosynthesis of sex pheromones for a multitude of insect species, particularly within the order Lepidoptera (moths and butterflies). Its role is fundamental to the chemical communication systems that govern mating behaviors in these insects. The biosynthesis process typically involves the action of specific enzymes, known as Δ11-desaturases, which introduce a double bond at the 11th carbon position of the saturated C16 fatty acid, hexadecanoic acid (palmitic acid). nih.gov

One of the most extensively studied examples is its role in the biosynthesis of bombykol (B110295), the primary sex pheromone of the female silkworm moth, Bombyx mori. tandfonline.comtandfonline.com Research using 14C-labelled compounds has confirmed the biosynthetic pathway. tandfonline.comtandfonline.com Experiments demonstrated that topically applied 1-¹⁴C-11-hexadecenoic acid was converted to bombykol more readily than its saturated counterpart, [1-¹⁴C]hexadecanoic acid. tandfonline.comtandfonline.com The established pathway involves the desaturation of hexadecanoic acid to (Z)-11-hexadecenoic acid, which is then further desaturated to (10E,12Z)-10,12-hexadecadienoic acid. tandfonline.comoup.com The final step is the reduction of this dienoic acid's acyl group to form the alcohol, bombykol ((10E,12Z)-10,12-hexadecadien-1-ol). oup.comjst.go.jp This entire process is regulated by a pheromone biosynthesis activating neuropeptide (PBAN), which primarily controls the final reduction step. oup.comjst.go.jpjst.go.jp

The significance of (Z)-11-hexadecenoic acid extends to many other moth species. For instance, its aldehyde derivative, (Z)-11-hexadecenal, is the main sex pheromone component for the cotton bollworm, Helicoverpa armigera. It is also a precursor for pheromones in the striped stem borer, Chilo suppressalis, and the pine processionary moth, Thaumetopoea pityocampa. nih.govmedchemexpress.com

The crucial role of this compound in insect chemical ecology has spurred research into its use for sustainable and environmentally friendly pest control. unl.edu Scientists have successfully engineered plants, such as Camelina sativa and Nicotiana benthamiana, to produce significant quantities of (Z)-11-hexadecenoic acid. unl.eduresearchgate.netd-nb.info In one study, a transgenic Nicotiana line produced (Z)-11-hexadecenoic acid constituting 17.6% of the total fatty acids in its leaves. d-nb.info This plant-derived precursor can be isolated, purified, and converted into the final pheromone compounds for use in traps and mating disruption strategies, offering a green alternative to conventional insecticides. unl.eduresearchgate.net

Table 1: Simplified Biosynthetic Pathway of Bombykol in Bombyx mori

| Step | Precursor Compound | Key Process | Resulting Compound |

| 1 | Hexadecanoic Acid | Δ-11-Desaturation | (Z)-11-Hexadecenoic Acid |

| 2 | (Z)-11-Hexadecenoic Acid | Δ-10,12-Desaturation | (10E,12Z)-10,12-Hexadecadienoic Acid |

| 3 | (10E,12Z)-10,12-Hexadecadienoic Acid | Reduction of Acyl Group | Bombykol |

Environmental Fate and Biodegradation in Natural Ecosystems

While specific studies detailing the complete environmental fate and biodegradation pathways of 11-hexadecenoic acid are limited, its nature as a fatty acid allows for strong inferences based on the well-documented degradation of similar molecules, such as n-hexadecane and hexadecanoic acid (palmitic acid). Fatty acids are known to be readily metabolized by a wide range of microorganisms in natural ecosystems like soil and water. amazonaws.comontosight.ai

The biodegradation of long-chain hydrocarbons and fatty acids is a key part of the carbon cycle. The initial breakdown of a saturated alkane like n-hexadecane by microbes often involves a monoterminal oxidation process. researchgate.net This creates a series of intermediate products, including the corresponding alcohol (n-hexadecanol), aldehyde (n-hexadecanal), and ultimately the carboxylic acid (n-hexadecanoic acid). researchgate.net

Once in its fatty acid form, like hexadecanoic acid, the molecule typically undergoes β-oxidation. amazonaws.comresearchgate.net This metabolic process sequentially shortens the fatty acid chain, breaking it down into two-carbon acetyl-CoA units, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle to be fully mineralized to carbon dioxide and water. researchgate.net For an unsaturated fatty acid like 11-hexadecenoic acid, additional enzymatic steps to handle the double bond would be required, but the ultimate fate through pathways like β-oxidation is expected to be the same. The compound's utility in the production of biodegradable plastics further supports its susceptibility to microbial degradation. ontosight.ai Studies on agricultural and forest soils show that microorganisms readily consume n-hexadecanoic acid as a carbon and energy source. amazonaws.com

Table 2: Common Intermediates in the Microbial Degradation of n-Hexadecane

| Original Compound | Primary Degradation Process | Key Intermediates |

| n-Hexadecane | Monoterminal Oxidation | n-Hexadecanol |

| n-Hexadecanal | ||

| n-Hexadecanoic Acid |

Analytical Methodologies for 11 Hexadecenoic Acid Research

Sample Preparation and Lipid Extraction Techniques

The initial and critical step in the analysis of 11-hexadecenoic acid from biological sources is the extraction of total lipids from the sample matrix. The choice of extraction method is vital for ensuring a high recovery of the target analyte and minimizing contamination.

A widely adopted and classic method for lipid extraction is the one developed by Bligh and Dyer. nih.gov This technique uses a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract total lipids from a sample. For instance, in a study on the red alga Solieria pacifica, total lipids were extracted using this method after the algal sample was heated to deactivate hydrolytic enzymes that could release free fatty acids. nih.gov Similarly, lipids have been isolated from sponges using a chloroform-methanol (2:1, v/v) solvent system, followed by a Folch wash to remove non-lipid contaminants. asianpubs.org Another approach involves using a mixture of n-hexane and isopropanol (B130326) for extraction.

Once the total lipids are extracted, the fatty acids, including 11-hexadecenoic acid, are typically converted into their fatty acid methyl esters (FAMEs). nih.govasianpubs.org This derivatization step is essential because it increases the volatility of the fatty acids, making them suitable for gas chromatographic analysis. The conversion to FAMEs is often achieved by heating the lipid extract with a reagent like 5% hydrochloric acid in methanol (HCl/MeOH) at elevated temperatures (e.g., 80-100°C or 95°C) for one to two hours. nih.govasianpubs.org An alternative method involves a two-step process using methanolic sodium hydroxide (B78521) followed by methanolic hydrochloric acid. kosfaj.org

Following the methylation process, the resulting FAMEs are purified. This can be done using a small silica (B1680970) gel column with a hexane-ether mixture as the mobile phase to separate the FAMEs from other components. nih.gov The purified FAME sample is then typically dried under a stream of nitrogen and redissolved in a solvent like n-hexane before being injected into the analytical instrument. vliz.be

Chromatographic Separation Methods

Chromatography is the cornerstone for separating 11-hexadecenoic acid from other fatty acids and compounds present in the complex lipid extract. The choice of chromatographic technique depends on the specific goals of the analysis, such as quantification, purification, or structural elucidation.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a primary technique for the analysis of 11-hexadecenoic acid, typically in its FAME form. mdpi.comnih.gov The separation in GC is based on the differential partitioning of the analytes between a stationary phase (a high-boiling-point liquid coated on a capillary column) and a mobile phase (an inert gas, such as helium).

In the analysis of fatty acids from the red alga Solieria pacifica, GC analysis of FAMEs was performed on a GC-14A gas chromatograph equipped with an FID and a polar capillary column like the Omegawax 320. mdpi.com The use of polar columns is common for FAME analysis as it allows for the separation of isomers, including positional and geometric isomers of unsaturated fatty acids. The equivalent chain length (ECL) value of a fatty acid, which is determined from its retention time relative to saturated fatty acids, is a key parameter used for its identification. For example, the ECL value for 11-hexadecenoic acid on a Carbowax 20M-like column was found to be 16.40. mdpi.com

GC-MS analysis of extracts from the sea slater Ligia exotica also identified Z-11-hexadecenoic acid as one of the major volatile compounds. mdpi.com Furthermore, GC has been instrumental in differentiating bacterial species; for example, Mycobacterium genavense, Mycobacterium simiae, and Mycobacterium tuberculosis can be distinguished based on the presence of either cis-10-hexadecenoic acid or cis-11-hexadecenoic acid and their tetradecanoic acid content. nih.govasm.org

Table 1: Examples of GC Conditions for 11-Hexadecenoic Acid Analysis

| Parameter | Example 1: Solieria pacifica Analysis mdpi.com | Example 2: Mealworm Extract Analysis kosfaj.org |

| Instrument | Shimadzu GC-14A with FID | Agilent 7890B GC System |

| Column | Omegawax 320 fused silica capillary column | Agilent DB-5 MS capillary column |

| Column Dimensions | 30 m x 0.32 mm i.d., 0.25 µm film | 30 m x 0.25 mm i.d., 0.25 µm film |

| Carrier Gas | Helium | Helium |

| Flow Rate | Not specified | 1 mL/min |

| Temperature Program | 180°C (isothermal) | 50°C to 250°C |

| Injector Temperature | 250°C | 250°C |

| Detector Temperature | 260°C | Not specified (coupled to MS) |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful tool used in lipid analysis, including for the purification and analysis of 11-hexadecenoic acid. bertin-bioreagent.com Unlike GC, HPLC separates compounds based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase. This technique is particularly useful for separating fatty acids without the need for derivatization, or for purifying specific fatty acids from a mixture.

Reverse-phase HPLC (RP-HPLC) is a common mode used for fatty acid separation. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the molecules; more nonpolar compounds are retained longer on the column. For instance, after initial fractionation by other methods, RP-HPLC has been used to achieve final purification of compounds like n-hexadecanoic acid. jetir.org Commercial suppliers of (Z)-11-hexadecenoic acid may use HPLC to assess the purity of their products, with purities of ≥98% being reported. sigmaaldrich.com

Spectrometric Detection and Identification Techniques

Following chromatographic separation, spectrometric techniques are employed for the definitive identification and structural elucidation of the analyte.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification of 11-hexadecenoic acid. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a complex mixture. nih.govmdpi.com

For FAMEs like methyl 11-hexadecenoate, electron ionization (EI) is a common technique. The resulting mass spectrum shows a molecular ion peak (M+) and a series of fragment ions that are characteristic of the compound's structure. The NIST (National Institute of Standards and Technology) WebBook provides reference mass spectra for compounds like Z-11-hexadecenoic acid, which can be used for library matching and identification. nist.govnih.gov

A significant challenge in fatty acid analysis is determining the exact position of the double bond(s). Standard EI-MS of FAMEs often does not provide clear diagnostic ions for this purpose. To overcome this, fatty acids can be converted to specific derivatives, such as picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives, prior to GC-MS analysis. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer are highly informative. For picolinyl esters, characteristic ions are formed by cleavage at each carbon-carbon bond along the alkyl chain, allowing for the unambiguous localization of the double bond. In one study, the picolinyl ester derivative of peak 4 from an algal extract gave a molecular ion at m/z 345, and key fragment ions with a mass interval of 26 amu at m/z 262 and 288 confirmed the double bond position between C11 and C12, identifying the compound as 11-hexadecenoic acid. mdpi.com

Table 2: Mass Spectrometry Data for 11-Hexadecenoic Acid and its Methyl Ester

| Compound | Molecular Formula | Molecular Weight | Key MS Information Source |

| (Z)-11-Hexadecenoic acid | C₁₆H₃₀O₂ | 254.41 g/mol | NIST WebBook nist.gov |

| 11-Hexadecenoic acid, methyl ester | C₁₇H₃₂O₂ | 268.4 g/mol | PubChem, NIST Mass Spectrometry Data Center nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fatty acids like 11-hexadecenoic acid. While detailed spectra for this specific isomer are not always readily available in public databases, the expected chemical shifts can be inferred from the general knowledge of fatty acid NMR spectra.

¹H-NMR Spectroscopy : In the proton NMR spectrum of 11-hexadecenoic acid, the protons attached to the double bond (at C11 and C12) would produce characteristic signals in the olefinic region, typically between 5.3 and 5.5 ppm. The exact chemical shift and coupling constants of these signals would be indicative of the cis or trans geometry of the double bond. The protons of the terminal methyl group (C16) would appear as a triplet around 0.88 ppm. The methylene (B1212753) protons adjacent to the carboxyl group (C2) would resonate around 2.34 ppm, while the protons of the long methylene chain (C3-C10 and C13-C15) would create a large, overlapping signal around 1.25-1.30 ppm. researchgate.net A study monitoring the β-oxidation of palmitoyl-CoA, a saturated C16 fatty acid, used ¹H-NMR to identify dehydrogenation products, noting signals between 5.4 and 5.7 ppm for protons near a newly formed double bond. acs.org

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information. The carboxyl carbon (C1) would have a signal in the range of 179-180 ppm. The carbons of the double bond (C11 and C12) would resonate around 130 ppm. The terminal methyl carbon (C16) would appear at approximately 14 ppm. The various methylene carbons along the chain would have distinct signals in the 22-34 ppm range, with those closer to the carboxyl group or the double bond showing specific chemical shifts. researchgate.net For instance, in hexadecanoic acid, the methylene carbons from C4 to C13 are found overlapped between 29.0-29.5 ppm. researchgate.net

A study on the products of palmitoyl-CoA oxidation by mitochondrial acyl-CoA dehydrogenases utilized 2D NMR to characterize the resulting hexadecenoyl-CoA isomers. The analysis identified not only the expected (2E)-hexadecenoyl-CoA but also E and Z stereoisomers of 3-hexadecenoyl-CoA, highlighting the power of NMR in distinguishing closely related isomers. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for determining the stereochemistry of the double bond in unsaturated fatty acids.

In the IR spectrum of 11-hexadecenoic acid, the following characteristic absorption bands would be expected:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

A strong absorption band around 1710 cm⁻¹ due to the C=O stretching vibration of the carboxyl group.

C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.

The geometry of the double bond can be determined by the presence or absence of a specific band in the fingerprint region. A distinct absorption band between 960 and 970 cm⁻¹ is characteristic of a trans C-H out-of-plane deformation. mdpi.com The absence of this band indicates a cis configuration for the double bond. mdpi.com

IR spectroscopy has been utilized in the analysis of fatty acid extracts from various natural sources to confirm the presence of unsaturated fatty acids and to ascertain the cis or trans nature of their double bonds. mdpi.comijarbs.complos.org For example, in a study of fatty acids from the red alga Solieria pacifica, the absence of an absorption band in the 960-970 cm⁻¹ region in the monoenoic acid fraction confirmed that the double bonds were exclusively of cis configuration. mdpi.comresearchgate.net

Table 1: Expected Spectroscopic Data for cis-11-Hexadecenoic Acid

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H-NMR | Olefinic Protons (C11-H, C12-H) | ~ 5.3-5.5 ppm |

| Methylene Protons (α to -COOH) | ~ 2.34 ppm | |

| Methylene Protons (chain) | ~ 1.25-1.30 ppm | |

| Terminal Methyl Protons | ~ 0.88 ppm | |

| ¹³C-NMR | Carboxyl Carbon (C=O) | ~ 179-180 ppm |

| Olefinic Carbons (C11, C12) | ~ 130 ppm | |

| Methylene Carbons (chain) | 22-34 ppm | |

| Terminal Methyl Carbon | ~ 14 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | ~ 1710 cm⁻¹ (strong) | |

| cis C=C Bend | Absence of band at 960-970 cm⁻¹ |

Derivatization Strategies for Analysis (e.g., Fatty Acid Methyl Esters (FAMEs), Dimethyl Disulfide Adducts, DMOX Derivatives)

To facilitate analysis, particularly by gas chromatography (GC), fatty acids are often converted into more volatile derivatives.

Fatty Acid Methyl Esters (FAMEs) : Transesterification of fatty acids to their corresponding methyl esters is a common first step in their analysis. nih.govmdpi.com This process increases the volatility of the fatty acids, making them suitable for GC analysis. The resulting FAMEs can be separated based on their chain length and degree of unsaturation. However, standard GC of FAMEs alone is often insufficient to determine the exact position of the double bond in isomers like 11-hexadecenoic acid.

Dimethyl Disulfide (DMDS) Adducts : To pinpoint the location of the double bond, FAMEs can be further derivatized to form dimethyl disulfide (DMDS) adducts. thegoodscentscompany.com This is achieved by reacting the FAMEs with DMDS in the presence of an iodine catalyst. nih.gov The resulting adducts, when analyzed by GC-Mass Spectrometry (GC-MS), produce characteristic fragmentation patterns. thegoodscentscompany.com Cleavage occurs at the carbon-carbon bond between the two methylthio groups that have been added across the original double bond, allowing for unambiguous determination of its position. thegoodscentscompany.com This technique has been successfully used to identify and differentiate various hexadecenoic acid isomers in biological samples. nih.govresearchgate.net

4,4-Dimethyloxazoline (DMOX) Derivatives : Another effective derivatization method for locating double bonds is the conversion of fatty acids into their 4,4-dimethyloxazoline (DMOX) derivatives. acs.orgnp-mrd.org When analyzed by GC-MS, DMOX derivatives produce a series of diagnostic ions. The mass spectrum typically shows a prominent molecular ion peak and a series of ion clusters separated by 14 atomic mass units, corresponding to the fragmentation along the alkyl chain. The interval of 12 atomic mass units between two of these clusters reveals the location of the original double bond. acs.org This method has proven effective in identifying various fatty acids, including those with cyclopropane (B1198618) rings which can be related to unsaturated fatty acid metabolism. np-mrd.org

Table 2: Comparison of Derivatization Strategies for 11-Hexadecenoic Acid Analysis

| Derivative | Analytical Technique | Information Gained | Advantages | Limitations |

|---|---|---|---|---|

| FAMEs | GC-FID, GC-MS | Chain length, degree of unsaturation | Simple, robust, widely used | Does not determine double bond position |

| DMDS Adducts | GC-MS | Precise double bond location | Clear fragmentation pattern for monoenes | Can be complex for polyunsaturated fatty acids |

| DMOX Derivatives | GC-MS | Precise double bond location | Provides clear diagnostic ions for double bond position | Derivatization can be more complex than FAMEs |

Quantitative Analysis and Lipidomic Profiling (e.g., Acyl-CoA Quantification, Isomer Differentiation and Characterization)

Quantitative analysis and lipidomic profiling are essential for understanding the metabolic role of 11-hexadecenoic acid and its isomers.

Acyl-CoA Quantification : The activated form of fatty acids within the cell is the acyl-coenzyme A (acyl-CoA) ester. Quantifying the levels of specific acyl-CoAs, such as 11-hexadecenoyl-CoA, provides direct insight into metabolic fluxes. Methods using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) have been developed for the quantification of acyl-CoA esters. nih.gov These methods can separate and quantify acyl-CoAs based on chain length and degree of unsaturation. nih.gov However, separating positional isomers of monounsaturated acyl-CoAs can be challenging and may require specialized chromatographic conditions or derivatization. nih.gov Studies on mitochondrial fatty acid oxidation have used radio-HPLC to track the formation and consumption of various acyl-CoA intermediates, providing valuable data on enzyme kinetics and metabolic regulation.

Isomer Differentiation and Characterization : Lipidomic profiling aims to comprehensively identify and quantify all lipid species in a biological sample. A key challenge in lipidomics is the differentiation of isomers. The hexadecenoic acid family, which includes palmitoleic acid (9cis-16:1), sapienic acid (6cis-16:1), and 11-hexadecenoic acid, are positional isomers that can have different biological activities. thegoodscentscompany.comresearchgate.net Gas chromatography, especially when coupled with mass spectrometry and appropriate derivatization (as described in section 6.4), is a cornerstone for the separation and identification of these isomers. nih.govresearchgate.net Comprehensive lipidomic studies have highlighted the importance of accurately identifying the double bond position and geometry of C16 monounsaturated fatty acid isomers, as they can serve as metabolic markers in various physiological and pathological states. nih.govmdpi.comthegoodscentscompany.com For example, research has shown that the relative abundance of different hexadecenoic acid isomers can vary significantly between different lipid classes (e.g., erythrocyte membrane phospholipids (B1166683) and plasma cholesteryl esters) and in different health conditions. mdpi.comthegoodscentscompany.com

Table 3: Research Findings from Lipidomic Profiling of Hexadecenoic Acid Isomers

| Isomer | Biological Context | Key Finding | Reference |

|---|---|---|---|

| Sapienic acid (6cis-16:1) | Human erythrocyte membranes in obesity | Significantly increased in morbidly obese patients compared to lean controls. | thegoodscentscompany.comresearchgate.net |

| Palmitoleic acid (9cis-16:1) | Human plasma and erythrocytes in obesity | Increased levels in both plasma cholesteryl esters and erythrocyte phospholipids in obese subjects. | thegoodscentscompany.comresearchgate.net |

| trans-16:1 isomers | Human plasma and erythrocytes in obesity | Significantly increased in both lipid classes of morbidly obese subjects. | nih.govthegoodscentscompany.com |

| cis-11-Hexadecenoic acid | Red Alga (Solieria pacifica) | Found to be a significant component (9.0%) of the total fatty acids. | researchgate.net |

Biotechnological Approaches for 11 Hexadecenoic Acid Production and Study

Microbial Engineering for Synthesis (e.g., Yeast Mutants for Functional Assays)

Microbial systems, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have been engineered to produce 11-hexadecenoic acid and its derivatives. nih.govnih.govjmb.or.krgoogle.com Yeast is a favored chassis for this purpose due to its eukaryotic nature, which is often more compatible with expressing enzymes from higher organisms like insects, and its well-characterized lipid metabolism. nih.govbiorxiv.org

A common strategy in yeast involves modifying the native fatty acid metabolism to increase the availability of precursors and eliminate competing pathways. For instance, knocking out the OLE1 gene, which encodes a Δ9-desaturase, prevents the conversion of palmitic acid into other fatty acids, thereby channeling this precursor towards the desired Δ11 desaturation pathway. nih.govpnas.org

Once the yeast chassis is optimized, heterologous genes encoding for enzymes with the desired activity are introduced. To synthesize (Z)-11-hexadecenoic acid, a Δ11-desaturase from an insect is typically expressed. nih.gov This enzyme specifically introduces a double bond at the 11th position of palmitic acid, which is abundantly available in yeast. nih.gov Researchers have successfully expressed Δ11-desaturases from various moth species, such as Agrotis segetum and Thaumetopoea pityocampa, in yeast to produce (Z)-11-hexadecenoic acid. nih.govnih.govpnas.org Further engineering, such as co-expressing a fatty-acyl reductase (FAR), can convert the synthesized acid into the corresponding alcohol, (Z)-11-hexadecenol, another common pheromone component. nih.gov

Table 1: Examples of Microbial Engineering for 11-Hexadecenoic Acid Synthesis

| Engineered Microorganism | Genetic Modification | Target Compound(s) | Key Findings |

|---|---|---|---|

| Saccharomyces cerevisiae | Knockout of OLE1 gene to reduce competition; Introduction of insect-derived Δ11-desaturase. | (Z)-11-Hexadecenoic acid | Chassis optimization enhances free fatty acid accumulation, enabling production via heterologous desaturase expression. |

| Saccharomyces cerevisiae | Expression of a Δ11 Fatty-Acyl Desaturase (AseΔ11) from Agrotis segetum. nih.gov | (Z)-11-Hexadecenoic acid | The enzyme produced (Z)-11-hexadecenoic acid from the yeast's native palmitic acid. nih.gov |

| Saccharomyces cerevisiae ( elo1Δ/ole1Δ mutant) | Expression of a multifunctional desaturase from Thaumetopoea pityocampa. nih.govpnas.orgcore.ac.uk | (Z)-11-Hexadecenoic acid | The expressed enzyme demonstrated Δ11 desaturase activity, confirming its role in producing the pheromone precursor. nih.govpnas.org |

| Saccharomyces cerevisiae | Co-expression of AseΔ11 and a Fatty-Acyl Reductase (AseFAR) from Agrotis segetum. nih.gov | (Z)-11-Hexadecenol | The engineered yeast successfully produced the fatty alcohol pheromone component from the synthesized acid. nih.gov |

Plant Genetic Engineering for Precursor Production (e.g., Nicotiana spp., Camelina sativa Transformation)

Plants offer a scalable and cost-effective platform for producing high-value fatty acids, acting as "green bioreactors". unl.edu Two notable examples for 11-hexadecenoic acid production are Nicotiana species and Camelina sativa. d-nb.inforesearchgate.net The engineering strategy in plants involves introducing biosynthetic genes from both plant and insect origins to create novel fatty acid profiles in either the leaf biomass or seed oil. d-nb.info

In Nicotiana benthamiana and Nicotiana tabacum, researchers have successfully produced (Z)-11-hexadecenoic acid by co-expressing two key enzymes under the control of a strong promoter (CaMV-35S). d-nb.info These enzymes are an acyl-ACP thioesterase, such as CpuFatB1 from Cuphea pulcherrima, which increases the pool of the C16:0-ACP precursor, and a Δ11 fatty acyl desaturase, like AtrΔ11 from the moth Amyelois transitella, which converts the precursor to (Z)-11-hexadecenoic acid. d-nb.info This approach has yielded significant quantities of the target compound in the leaves of transgenic plants, with the best N. benthamiana line producing (Z)-11-hexadecenoic acid at 17.6% of the total leaf fatty acids, equivalent to 335 µg per gram of fresh leaf. d-nb.inforesearchgate.net This production was shown to be stable across generations. d-nb.inforesearchgate.net

Camelina sativa (camelina) has emerged as a promising oilseed crop for metabolic engineering due to its high oil content, short life cycle, and ease of genetic transformation. unl.edufrontiersin.org Scientists have genetically modified camelina to produce (Z)-11-hexadecenoic acid in its seed oil. unl.eduresearchgate.net This plant-derived precursor can then be isolated, purified, and chemically converted into the final pheromone products. unl.eduresearchgate.net This "plant factory" approach is seen as economically feasible and sustainable, avoiding the use of petroleum-based feedstocks required in conventional chemical synthesis. unl.edu

Table 2: Plant Genetic Engineering for (Z)-11-Hexadecenoic Acid Production

| Plant Species | Genetic Modification | Tissue of Production | Reported Yield |

|---|---|---|---|

| Nicotiana benthamiana | Co-expression of acyl-ACP thioesterase (CpuFatB1) and Δ11 fatty-acyl desaturase (AtrΔ11). d-nb.info | Leaves | 17.6% of total fatty acids (335 µg/g fresh leaf). d-nb.inforesearchgate.net |

| Nicotiana tabacum | Co-expression of an acyl-ACP thioesterase and a Δ11 fatty-acyl desaturase. d-nb.info | Leaves | Produced (Z)-11-hexadecenoic acid, though yields were generally higher in N. benthamiana. d-nb.info |

| Camelina sativa | Expression of genes to guide biosynthesis of pheromone precursors. unl.edu | Seed Oil | Successfully produced (Z)-11-hexadecenoic acid, demonstrating the feasibility of a plant factory for pheromones. unl.eduresearchgate.net |

Heterologous Expression Systems for Enzyme Characterization (e.g., Yeast, Plant Expression Systems)

Heterologous expression systems are indispensable tools for the functional characterization of enzymes involved in fatty acid metabolism. biorxiv.orgiastate.edu By expressing a candidate gene in a well-understood host organism that lacks the native enzyme or competing activities, researchers can precisely determine the enzyme's function, substrate specificity, and product profile. nih.govnih.govpnas.org

Yeast, particularly S. cerevisiae mutants, is a widely used platform for characterizing fatty acid desaturases and elongases. nih.govpnas.orgiastate.eduoup.com For example, to test a putative Δ11-desaturase, the corresponding gene is expressed in a yeast strain where the native Δ9-desaturase gene (OLE1) has been deleted. nih.govpnas.org This setup prevents the formation of endogenous unsaturated fatty acids, ensuring that any new unsaturated fatty acids detected are the product of the introduced enzyme. nih.govpnas.org Analysis of the fatty acid profile of the transformed yeast confirms the enzyme's activity. This method was used to confirm that the AseΔ11 enzyme from the turnip moth produces predominantly (Z)-11-hexadecenoic acid. nih.govresearchgate.net Similarly, a multifunctional desaturase from the processionary moth (Thaumetopoea pityocampa) was shown to possess Δ11-desaturase, acetylenase, and Δ13-desaturase activities when expressed in an elo1Δ/ole1Δ yeast mutant. nih.govpnas.org

Plant expression systems, such as the transient expression of genes in Nicotiana benthamiana leaves, also serve as a valuable tool for characterization. nih.gov This method allows for the rapid functional assessment of biosynthetic genes in a plant cellular environment. nih.gov For instance, the transient expression of the CsupYPAQ desaturase from the moth Chilo suppressalis in N. benthamiana confirmed its function in producing (Z)-11-hexadecenoic acid, consistent with results from yeast expression assays. nih.gov These systems allow scientists to build a "genetic toolbox" of characterized enzymes that can be used to produce customized pheromones in heterologous platforms. nih.gov

Table 3: Heterologous Systems for Enzyme Characterization

| Enzyme | Source Organism | Expression System | Key Finding |

|---|---|---|---|

| Δ11-Desaturase (AseΔ11) | Agrotis segetum | Saccharomyces cerevisiae | Confirmed the enzyme produces predominantly (Z)-11-hexadecenoic acid from palmitic acid. nih.govresearchgate.net |

| Multifunctional Desaturase | Thaumetopoea pityocampa | S. cerevisiae (elo1Δ/ole1Δ mutant) | Demonstrated that a single enzyme catalyzes three steps: Δ11 desaturation, acetylenation, and Δ13 desaturation. nih.govpnas.orgcore.ac.uk |

| Δ11-Desaturase (CsupYPAQ) | Chilo suppressalis | S. cerevisiae and Nicotiana benthamiana (transient) | Confirmed the enzyme's specific activity in producing (Z)-11-hexadecenoic acid in both yeast and plant systems. nih.gov |

| Δ11-Desaturase (Lca-KPVQ) | Lampronia capitella | S. cerevisiae (ole1Δ elo1Δ mutant) | Showed the enzyme has Z11-desaturase activity on C16:0 to produce (Z)-11-hexadecenoic acid and can also act on other fatty acid precursors. nih.gov |

| Fatty Acid Elongase (FAE) Components | Zea mays | Saccharomyces cerevisiae (lethal mutants) | Confirmed the functionality of multiple maize FAE components by complementing yeast mutants. iastate.edufigshare.com |

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of 11-hexadecenoic acid is primarily understood in the context of insect pheromone production, where Δ11-desaturases play a pivotal role in converting palmitic acid. nih.gov However, the enzymatic machinery responsible for its synthesis in other organisms remains largely uncharacterized, representing a significant research frontier.

Future research should focus on identifying and characterizing novel enzymes and pathways. For instance, while its presence has been noted in low levels in mammalian cells and certain fungi, the specific enzymes catalyzing its formation in these contexts are unknown. mdpi.combalsinde.org Investigations could explore whether mammalian cells possess a low-activity desaturase capable of producing 11-hexadecenoic acid or if alternative pathways, such as elongation of shorter-chain fatty acids followed by desaturation, are involved. The discovery of a multifunctional desaturase in the processionary moth Thaumetopoea pityocampa, which catalyzes three distinct steps including the initial Δ11 desaturation, suggests that enzymes with novel or combined functionalities may exist in other species as well. nih.govpnas.org

Furthermore, the identification of a Δ6 desaturase working in concert with a Δ11 desaturase in the Chinese tussah silkworm points to the existence of more complex and varied biosynthetic routes. nih.gov Exploring the genomes and transcriptomes of diverse organisms, from bacteria to plants and vertebrates, using modern bioinformatics and gene-editing techniques could uncover orthologs or entirely new classes of enzymes responsible for producing 11-hexadecenoic acid. Genetically modifying plants like Nicotiana benthamiana to produce (Z)-11-hexadecenoic acid by introducing insect desaturases has already been demonstrated, opening avenues for creating novel biosynthetic platforms and studying enzyme function. researchgate.netresearchgate.net

Table 1: Known and Potential Enzymes in 11-Hexadecenoic Acid Biosynthesis

| Enzyme Class | Known/Potential Function | Organism Type | Key Research Questions |

| Δ11-Desaturase | Converts palmitic acid to (Z)-11-hexadecenoic acid. | Insects (Moths) | What is the prevalence and diversity of this enzyme family across the insect kingdom? |

| Multifunctional Desaturase | Performs Δ11 desaturation and subsequent modifications. | Insects (e.g., T. pityocampa) | Are multifunctional desaturases a common strategy in other organisms? |

| Δ6-Desaturase | Works with Δ11-desaturase in a multi-step pathway. | Insects (e.g., A. pernyi) | What other enzyme combinations are involved in generating hexadecenoic acid isomers? |

| Novel Desaturases/Elongases | Unknown enzymes responsible for synthesis. | Mammals, Fungi, Bacteria | What are the specific enzymes and pathways for its formation in non-insect species? |

| Engineered Enzymes | Introduction of foreign genes to create new pathways. | Plants (e.g., Nicotiana) | Can pathway engineering optimize yields and produce specific isomers for industrial use? |

Understanding the Stereospecificity of Enzymatic Reactions

The geometry (cis/trans) and stereochemistry of enzymatic reactions are fundamental to their biological function, yet these aspects are only beginning to be understood for 11-hexadecenoic acid. The production of specific isomers is crucial, particularly in pheromone biosynthesis where stereochemistry dictates biological activity.

A key research finding demonstrated that the Δ11 desaturase in the moth T. pityocampa synthesizes (Z)-11-hexadecenoic acid by stereospecifically removing the pro-(R)-hydrogen atoms from both the C11 and C12 positions of palmitic acid. researchgate.net This highlights the extreme precision of these enzymes. However, this level of detail is lacking for most other enzymes in its metabolic pathway. Future research should aim to:

Characterize the stereospecificity of other desaturases: Do all Δ11-desaturases share this pro-(R) hydrogen removal mechanism? Do enzymes that produce the (E)-isomer target different hydrogens?

Investigate enzymes that metabolize 11-hexadecenoic acid: Determine if downstream enzymes, such as elongases or acyltransferases, exhibit a preference for the (Z) or (E) isomer. The use of lipases to resolve racemic mixtures of other fatty acids demonstrates that such enzymatic stereospecificity is common but needs to be experimentally verified for this compound. techniumscience.com

Explore potential for isomerization: Determine if enzymes exist that can convert the (Z)-isomer to the (E)-isomer or vice-versa, as such processes could act as a metabolic control point.

Understanding this stereospecificity is not merely academic; it is crucial for the potential biotechnological production of specific, biologically active isomers for applications like pest control.

Advanced Analytical Techniques for Low-Abundance Isomers

A major barrier to studying 11-hexadecenoic acid is the analytical challenge of detecting it and distinguishing it from its more abundant positional isomers, such as palmitoleic acid (9-hexadecenoic acid) and sapienic acid (6-hexadecenoic acid). sciex.complos.org It is often present at very low concentrations in complex biological matrices, demanding highly sensitive and specific analytical methods. mdpi.com

While gas chromatography (GC) is a well-established technique, future progress depends on the broader adoption and refinement of advanced methods. sciex.comresearchgate.net Two-dimensional gas chromatography (GCxGC) provides superior resolution needed to separate closely related isomers. researchgate.net For definitive structural confirmation, mass spectrometry techniques that can pinpoint the double bond location are essential. This includes derivatization with reagents like dimethyl disulfide (DMDS) followed by GC-MS analysis, a robust but multi-step method. nih.gov

The development of high-throughput liquid chromatography-mass spectrometry (LC-MS) methods is a key area for future research. mdpi.com Standard MS/MS fragmentation is often insufficient to differentiate positional isomers. sciex.com Therefore, research into and application of novel MS approaches are needed:

Electron Activated Dissociation (EAD): This newer fragmentation technique can generate isomer-specific fragments, aiding in identification.

Ozone-Induced Dissociation (OzID): This method involves introducing ozone into the mass spectrometer to cleave the double bond, revealing its position. sciex.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape, which can help resolve isomers before they enter the mass spectrometer.

Improving these analytical tools will be critical for accurately quantifying low-abundance isomers like 11-hexadecenoic acid in lipidomic studies and uncovering their true biological roles.

Table 2: Comparison of Analytical Techniques for Hexadecenoic Acid Isomers

| Technique | Advantages | Limitations | Future Research Focus |

| GC-FID/MS | Well-established, good for quantification. | Requires derivatization (FAMEs); co-elution of isomers is common. | Optimization of columns and derivatization for better isomer separation. |

| GCxGC-MS | Greatly enhanced separation power for complex mixtures. | Complex data analysis; requires specialized instrumentation. | Development of standardized methods and libraries for fatty acid isomers. |

| GC-MS (DMDS Adducts) | Reliably determines double bond position. | Additional sample preparation step; can be time-consuming. | Streamlining the derivatization protocol for high-throughput analysis. |

| LC-MS/MS | High sensitivity, no derivatization needed. | Standard fragmentation (CID) does not differentiate positional isomers. | Integration of novel fragmentation methods (EAD, OzID) into routine workflows. |

| IMS-MS | Adds another dimension of separation based on ion shape. | Still an emerging technology for lipidomics; limited databases. | Building comprehensive collision cross-section (CCS) libraries for fatty acid isomers. |

Ecological and Evolutionary Implications of Its Production

The production of 11-hexadecenoic acid and its derivatives as sex pheromones is a textbook example of chemical ecology, but many questions about its broader ecological and evolutionary significance remain. Its role in the reproductive isolation and subsequent diversification of thousands of moth species is well-recognized. nih.gov The discovery that the Δ11-desaturase gene family, crucial for its synthesis, appeared early in the evolution of moths provides a fascinating glimpse into the molecular innovations that drive macroevolutionary trends. nih.gov

Future research should explore the ecological implications beyond insect communication. For example, 11-hexadecenoic acid (palmitvaccenic acid) is a known biomarker for arbuscular mycorrhizal fungi in plant roots. balsinde.org What is its function in this symbiotic relationship? Does it play a role in signaling, membrane structure, or defense for the fungus? Understanding its role in this context could have significant implications for agriculture and soil ecology.

Furthermore, exploring the production of 11-hexadecenoic acid across a wider phylogenetic range could reveal other, as-yet-unknown ecological roles. Does its presence in certain bacteria or marine organisms confer a selective advantage in specific environments? Investigating the genetic basis of its production in these organisms could uncover instances of convergent evolution and provide deeper insights into how different life forms have adapted to their chemical environment. The ability to produce this compound in genetically modified plants for pest control also raises new ecological questions about the impact of introducing these semiochemicals into agricultural ecosystems. researchgate.net

Q & A

Q. What are the standard methodologies for identifying and quantifying 11-hexadecenoic acid in biological samples?

Gas chromatography-mass spectrometry (GC/MS) is the primary method for identifying and quantifying 11-hexadecenoic acid. Lipid extracts are typically subjected to base methanolysis to convert fatty acids into methyl esters, followed by GC/MS analysis using polar capillary columns (e.g., DB-WAX) to resolve geometric isomers. Reference standards, such as synthetic (Z)-11-hexadecenoic acid methyl ester, are used for retention time and mass spectral comparisons . For quantification, internal standards like deuterated fatty acids (e.g., d3-16:Acid) can be applied to track recovery rates and correct for analytical variability .

Q. How is 11-hexadecenoic acid biosynthesized in insects, and what enzymes are involved?

In insects, 11-hexadecenoic acid is synthesized via Δ11-desaturases that introduce a double bond at the 11th position of hexadecanoic acid (palmitic acid). For example, in Bicyclus butterflies and moths, Δ11-desaturases catalyze the conversion of hexadecanoic acid to (Z)-11-hexadecenoic acid. This enzyme activity has been confirmed through heterologous expression in yeast (Saccharomyces cerevisiae) and deuterium-labeling experiments in insect tissues . The resulting unsaturated fatty acid is further esterified to form pheromone components, such as ethyl or isobutyl esters .

Q. What are the ecological roles of 11-hexadecenoic acid in Lepidoptera?

11-Hexadecenoic acid serves as a precursor for sex pheromones in moths and butterflies. For instance, in Bicyclus martius sanaos males, it is esterified with alcohols (e.g., ethanol, isobutanol) to produce novel esters that function as pheromone candidates. These compounds are associated with androconial structures on male wings and play a role in courtship behavior . In moths, similar pathways produce pheromones critical for mating communication .

Advanced Research Questions

Q. How can metabolic engineering in plants be optimized for scalable production of 11-hexadecenoic acid as a pheromone precursor?

Stable transformation of Nicotiana benthamiana with acyl-ACP thioesterases (e.g., CpuFatB1) and Δ11-desaturases (e.g., Ave∆11) under the CaMV-35S promoter enables production of (Z)-11-hexadecenoic acid in vegetative tissues. Optimizing leaf developmental stages (e.g., flowering phase) and using homozygous T2 lines can enhance yields to 335 µg/g fresh weight. Field trials are recommended to assess environmental impacts on production stability .

Q. What experimental strategies resolve contradictions in Δ11-desaturase substrate specificity across species?

Discrepancies in substrate specificity (e.g., preferential activity on saturated vs. unsaturated fatty acids) can be addressed by:

- Comparative genomics : Identifying conserved catalytic domains in Δ11-desaturases from diverse species (e.g., moths vs. butterflies) .

- In vitro assays : Purifying recombinant enzymes and testing activity on labeled substrates (e.g., ¹⁴C-palmitic acid) under controlled conditions .

- Site-directed mutagenesis : Modifying putative substrate-binding residues to alter selectivity .

Q. What are the challenges in detecting trace levels of 11-hexadecenoic acid in microbial systems, and how can sensitivity be improved?

Microbial samples (e.g., bacterial cultures) often contain low concentrations of 11-hexadecenoic acid due to competing metabolic pathways. Sensitivity can be enhanced by:

Q. How do environmental factors influence the stereochemical purity of 11-hexadecenoic acid in plant-based production systems?

The (Z)-isomer is biologically active in pheromone systems, but abiotic stressors (e.g., temperature fluctuations, UV exposure) can induce isomerization to the (E)-form. Strategies to maintain stereochemical fidelity include:

- Light-controlled growth chambers : Minimizing UV exposure in transgenic plant facilities .

- Antioxidant supplementation : Adding tocopherols to leaf extraction buffers to prevent oxidative degradation .

- Post-harvest processing : Rapid freezing of plant tissues to arrest enzymatic activity .

Methodological Considerations

Q. How should researchers design isotope-labeling experiments to trace 11-hexadecenoic acid metabolism in vivo?

Deuterium-labeled precursors (e.g., d3-16:Acid) can be topically applied to insect cuticles or injected into plant tissues. Incorporation into 11-hexadecenoic acid is monitored via GC/MS with selected ion monitoring (SIM) for mass shifts (e.g., m/z +3). Controls should include unlabeled substrates to account for natural isotope abundance .

Q. What statistical approaches are recommended for analyzing contradictory data on 11-hexadecenoic acid’s ecological functions?

Multivariate analysis (e.g., PCA) can disentangle confounding variables (e.g., species-specific pheromone blends). Bayesian inference models are useful for low-sample-size studies, such as rare insect species, by incorporating prior data from related taxa .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in heterologous expression studies of Δ11-desaturases?

- Strain validation : Use yeast strains (e.g., S. cerevisiae YMS1) with documented ole1 phenotypes to avoid endogenous desaturase interference .

- Open protocols : Share plasmid constructs (e.g., via AddGene) and growth conditions in public repositories .

- Negative controls : Include empty vector transformations in all assays to confirm enzyme-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products